1-(3,6-Dihydropyridin-1(2H)-yl)pentan-1-one
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Overview
Description
1-(3,6-Dihydropyridin-1(2H)-yl)pentan-1-one is an organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a dihydropyridine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms, partially saturated with hydrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-Dihydropyridin-1(2H)-yl)pentan-1-one typically involves the following steps:
Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Attachment of the Pentan-1-one Group: This step may involve a Friedel-Crafts acylation reaction, where the dihydropyridine ring is reacted with a pentanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalyst Selection: Using efficient catalysts to speed up the reaction.
Temperature Control: Maintaining optimal temperatures to ensure the reaction proceeds efficiently.
Purification Techniques: Employing methods like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,6-Dihydropyridin-1(2H)-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted dihydropyridine or piperidine compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(3,6-Dihydropyridin-1(2H)-yl)pentan-1-one exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Pathway Modulation: The compound may influence signaling pathways, leading to changes in cellular behavior.
Comparison with Similar Compounds
Similar Compounds
Pyridine: A fully unsaturated six-membered ring with one nitrogen atom.
Piperidine: A fully saturated six-membered ring with one nitrogen atom.
Dihydropyridine Derivatives: Compounds with similar partially saturated ring structures.
Uniqueness
1-(3,6-Dihydropyridin-1(2H)-yl)pentan-1-one is unique due to its specific structure, which combines a dihydropyridine ring with a pentan-1-one group. This combination may confer unique chemical and biological properties, making it distinct from other similar compounds.
Properties
CAS No. |
52031-29-5 |
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Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-(3,6-dihydro-2H-pyridin-1-yl)pentan-1-one |
InChI |
InChI=1S/C10H17NO/c1-2-3-7-10(12)11-8-5-4-6-9-11/h4-5H,2-3,6-9H2,1H3 |
InChI Key |
MPRXSXOPGXRGIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N1CCC=CC1 |
Origin of Product |
United States |
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